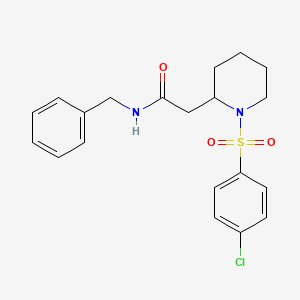

N-benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide

Description

N-benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic small molecule characterized by a piperidine ring substituted with a 4-chlorophenylsulfonyl group at the 1-position and an acetamide moiety at the 2-position. The acetamide nitrogen is further modified with a benzyl group. This structure combines sulfonyl, piperidine, and benzyl motifs, which are common in bioactive molecules targeting neurological or anti-inflammatory pathways.

Properties

IUPAC Name |

N-benzyl-2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c21-17-9-11-19(12-10-17)27(25,26)23-13-5-4-8-18(23)14-20(24)22-15-16-6-2-1-3-7-16/h1-3,6-7,9-12,18H,4-5,8,13-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNQABUTPKZESZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

Acetamide Formation: The final step involves the acylation of the piperidine nitrogen with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzyl and chlorophenyl derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Antitumor Activity

Research indicates that compounds similar to N-benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide exhibit promising antitumor properties. For instance, studies have shown that derivatives containing the piperidine and sulfonamide moieties can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the 4-chlorophenyl sulfonyl group enhances the compound's efficacy against specific cancer types, making it a candidate for further development as an anticancer agent .

1.2 Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using RAW264.7 macrophages demonstrated that this compound could significantly reduce nitric oxide (NO) secretion induced by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases by modulating immune responses .

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits low toxicity at effective concentrations while maintaining significant biological activity. For example, at a concentration of 6 µM, it showed no significant cytotoxicity in RAW264.7 cells while effectively reducing NO levels .

3.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's efficacy. Modifications to the piperidine ring or sulfonamide group can lead to variations in biological activity, allowing researchers to design more potent analogs tailored for specific therapeutic targets .

Mechanism of Action

The mechanism of action of N-benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The benzyl and chlorophenylsulfonyl groups play crucial roles in binding affinity and specificity, while the acetamide group may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Modifications to the Acetamide Nitrogen Substituent

- N-(4-ethylphenyl) variant (CAS 941990-76-7): Replacing the benzyl group with a 4-ethylphenyl substituent increases molecular weight (421.0 g/mol vs. ~403.9 g/mol for the parent compound) and alters steric bulk.

- N-(3-chloro-4-methylphenyl) variant (CAS 1105223-44-6) : Introducing a chloro-methylphenyl group (C18H21ClN2O3S2, MW 413.0) adds both electron-withdrawing (Cl) and electron-donating (CH3) effects, which could modulate binding affinity and metabolic stability .

Variations in the Piperidine-Sulfonyl Region

- Thiophene-sulfonyl analog (CAS 1105223-44-6) : Substituting the 4-chlorophenylsulfonyl group with a thiophen-2-ylsulfonyl moiety reduces aromaticity and introduces sulfur-based resonance effects. This modification decreases molecular weight (413.0 g/mol) and may alter interactions with enzymes like cytochrome P450 .

- Indole-based analog : Replacing the piperidin-2-yl group with a 5-methoxy-2-methylindol-3-yl system (as in ) shifts the core structure to a heteroaromatic scaffold. This compound (IC50: 4.73–4.99 µM in unspecified assays) demonstrates moderate bioactivity, likely due to the indole’s planar geometry enhancing π-π stacking .

Heterocyclic Additions

- 1,3,4-Oxadiazole derivative (8a): Incorporating an oxadiazole ring (C21H21ClN4O4S2, MW 509.0) introduces additional hydrogen-bond acceptors. This compound was evaluated for hemolytic toxicity, showing lower cytotoxicity compared to non-heterocyclic analogs, suggesting improved safety profiles .

Activity Profiles

Toxicity Considerations

Structural and Physicochemical Data Table

Biological Activity

N-benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide, a compound with the CAS number 941955-50-6, exhibits significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 406.9 g/mol |

| Structure | Chemical Structure |

The compound's biological activity is largely attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the piperidine and sulfonyl groups enhances its pharmacological profile, making it a candidate for therapeutic applications in areas such as antibacterial and anti-inflammatory treatments.

Biological Activities

-

Antibacterial Activity

- Studies have demonstrated that compounds with similar structures exhibit moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The sulfonamide moiety is particularly noted for its role in enhancing antibacterial efficacy by inhibiting bacterial enzyme activity .

- Enzyme Inhibition

-

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties through in vitro studies using RAW264.7 macrophages. It demonstrated a significant reduction in nitric oxide (NO) production induced by lipopolysaccharides (LPS), suggesting potential applications in managing inflammatory diseases .

Study 1: Antibacterial Efficacy

A synthesized series of compounds including this compound were tested against various bacterial strains. Results indicated that while some compounds displayed strong activity against Salmonella typhi, others showed variable effectiveness against different strains, highlighting the need for further optimization .

Study 2: Enzyme Inhibition Profile

In a comparative analysis of enzyme inhibitors, this compound was found to inhibit AChE with an IC50 value comparable to established inhibitors. This positions it as a promising candidate for further development in neurodegenerative disease therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.